3-[4-(difluoromethoxy)phenyl]-5-(2-phenylethoxy)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-505 is a compound that belongs to the series of amino-thienopyrimidine derivativesThe compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic route typically starts with the preparation of the thiophene starting material, which is then subjected to a series of reactions including halogenation, amination, and cyclization to form the thienopyrimidine core .
Industrial Production Methods: Industrial production of OSM-S-505 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: OSM-S-505 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are commonly used to introduce different substituents onto the thienopyrimidine scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired substituent.
Major Products Formed: The major products formed from these reactions include various substituted thienopyrimidine derivatives, which can be further evaluated for their biological activity .
Scientific Research Applications
OSM-S-505 has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other biologically active molecules.
Biology: It is studied for its potential to inhibit specific biological targets, such as enzymes or receptors involved in disease pathways.
Medicine: OSM-S-505 is being investigated for its antimalarial properties and its ability to inhibit the growth of the malaria parasite.
Industry: The compound may have applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of OSM-S-505 involves its interaction with specific molecular targets within the malaria parasite. The compound is believed to inhibit the function of the parasite’s ion pump, leading to an influx of sodium ions and subsequent parasite death. This mechanism is similar to that of other antimalarial drugs targeting the same pathway .
Comparison with Similar Compounds
Properties
Molecular Formula |
C20H16F2N4O3 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-5-(2-phenylethoxy)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
InChI |
InChI=1S/C20H16F2N4O3/c21-20(22)29-15-8-6-14(7-9-15)17-24-25-18-19(27)23-12-16(26(17)18)28-11-10-13-4-2-1-3-5-13/h1-9,12,20H,10-11H2,(H,23,27) |
InChI Key |
AUEFCDYZHUAYCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CNC(=O)C3=NN=C(N23)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.